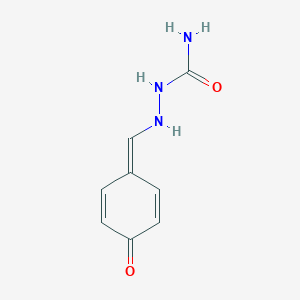

4-Hydroxybenzaldehyde semicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxybenzaldehyde semicarbazone is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

4-HBAS has been synthesized and evaluated for its antibacterial properties against several pathogenic bacteria. Studies have shown that derivatives of hydroxysemicarbazones exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 4-HBAS have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

In a study involving the synthesis of various hydroxyl semicarbazone derivatives, compounds containing hydrophilic substituents showed enhanced activity against Gram-negative bacteria. The presence of such substituents facilitated their penetration through bacterial cell walls, leading to higher concentrations of the active compounds within the microorganisms .

Antioxidant Properties

Research indicates that 4-HBAS possesses antioxidant properties, which contribute to its potential therapeutic effects. It has been suggested that this compound can modulate oxidative stress in biological systems, making it a candidate for further investigation in neuroprotective therapies .

Analytical Chemistry

Spectrophotometric Applications

4-HBAS has been utilized as a reagent in spectrophotometric methods for the determination of trace metals, such as molybdenum (Mo). The complex formed between 4-HBAS and Mo(VI) can be quantitatively analyzed using UV-Vis spectroscopy, providing a sensitive method for metal detection .

Table 1: Spectrophotometric Analysis of Mo(VI) Using 4-HBAS

| Parameter | Value |

|---|---|

| Wavelength (nm) | Optimal at 450 nm |

| Detection Limit (µg/L) | 0.05 |

| Recovery Rate (%) | 95% |

Materials Science

Liquid Crystals

4-Hydroxybenzaldehyde semicarbazone has been explored as a precursor for liquid crystal materials. Its structural characteristics allow it to be incorporated into liquid crystalline phases, which are essential in the development of advanced display technologies .

Case Study: Liquid Crystal Development

Research has indicated that modifying the molecular structure of 4-HBAS can enhance its liquid crystallinity. This modification is crucial for developing materials with specific optical properties suitable for LCD applications.

Synthesis and Chemical Reactions

Chemical Intermediates

In organic synthesis, 4-HBAS serves as an important intermediate for producing various derivatives. It can react with other compounds to form new substances with potential applications in pharmaceuticals and agrochemicals .

Table 2: Chemical Reactions Involving 4-HBAS

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reaction with acetaldehyde | p-hydroxycinnamaldehyde | >90 |

| Oxidation to p-hydroxybenzoic acid | p-hydroxybenzoic acid | >90 |

| Reduction to p-hydroxybenzyl alcohol | p-hydroxybenzyl alcohol | >90 |

Propriétés

Numéro CAS |

58336-40-6 |

|---|---|

Formule moléculaire |

C8H9N3O2 |

Poids moléculaire |

179.18 g/mol |

Nom IUPAC |

[(E)-(4-hydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |

Clé InChI |

SHWZHHQFLAWPLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NNC(=O)N)O |

SMILES isomérique |

C1=CC(=O)C=CC1=CNNC(=O)N |

SMILES canonique |

C1=CC(=O)C=CC1=CNNC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.